molecular formula C19H17ClN2O2 B11373568 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11373568
M. Wt: 340.8 g/mol
InChI Key: GGEQCOQLISFKPB-UHFFFAOYSA-N
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Description

2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a piperidine ring, which is further substituted with a 2-chlorobenzoyl group

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C19H17ClN2O2/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2

InChI Key

GGEQCOQLISFKPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoxazole Ring: The benzoxazole ring is introduced via cyclization reactions involving ortho-aminophenols and carboxylic acids.

    Substitution with 2-Chlorobenzoyl Group: The final step involves the acylation of the piperidine ring with 2-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoxazole compounds.

Scientific Research Applications

2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

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